3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperidine derivatives, characterized by the presence of a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders and other biological processes.
The compound can be synthesized through various chemical methods, often involving the introduction of the trifluoromethyl group into a piperidine ring, followed by the attachment of a propanol side chain. It is commercially available from chemical suppliers and has been studied for its biological activity and structural properties.
3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol is classified as an organic compound, specifically a tertiary alcohol due to the presence of a hydroxyl group attached to a carbon atom that is connected to three other carbon atoms. Its molecular structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom.
The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol typically involves two main steps:
The synthesis may also utilize advanced techniques like continuous flow reactors to enhance yield and purity. Purification methods such as chromatography and crystallization are employed to isolate the final product effectively.
The molecular formula of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol is C₁₂H₁₄F₃N₃O. The structure features:
The molecular weight is approximately 243.25 g/mol. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.
3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes. For instance, catalytic hydrogenation may be employed for reduction, while nucleophiles like amines may facilitate substitution reactions.
The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity and selectivity, which can lead to significant biological effects. This mechanism is crucial for its applications in drug design and development .
3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding melting point, boiling point, and density may vary based on purity and specific synthesis methods used.
3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol has several applications in scientific research:
The piperidine ring stands as a privileged scaffold in medicinal chemistry due to its conformational stability and hydrogen-bonding capability. Historically, two primary strategies dominate piperidine scaffold synthesis: pyridine reduction and acyclic cyclization. Hydrogenation of pyridine derivatives using transition metal catalysts remains the most industrially viable method. Beller's group demonstrated that cobalt catalysts supported on titanium nanoparticles enable efficient pyridine-to-piperidine conversion in aqueous media (65–92% yields), while heterogeneous ruthenium catalysts achieve cis-diastereoselectivity (>20:1 dr) in multi-substituted pyridine hydrogenations [4]. Palladium-catalyzed hydrogenations show superior functional group tolerance, particularly for fluorinated substrates where rhodium catalysts cause hydrodefluorination [4].
Cyclization approaches include intramolecular reductive amination and ring-closing metathesis. A notable advance involves the palladium-catalyzed hydrogenation interruption strategy, where unsaturated intermediates are trapped by water to form piperidin-4-ones—direct precursors to 4-substituted piperidines [4]. For 4-trifluoromethylpiperidine synthesis, the hydrogenation of 4-(trifluoromethyl)pyridine requires precisely controlled pressure (5–15 bar H₂) and Pd/C catalysts to prevent C–F bond cleavage [4] [8].
Table 1: Strategic Approaches to Piperidine Scaffold Generation
| Method | Catalyst System | Key Advantage | Limitation |
|---|---|---|---|
| Pyridine Hydrogenation | Co/TiO₂, H₂O | Aqueous phase compatibility | Limited stereocontrol |
| Pd-Catalyzed Hydrogenation | Pd(OAc)₂/Charcoal | Tolerance to F, OH, aryl groups | High pressure required (10–15 bar) |
| Reductive Amination | NaBH₃CN, MeOH | Late-stage functionalization capability | Over-reduction risks |
| Ring-Closing Metathesis | Grubbs II catalyst | Access to spiro-piperidines | High catalyst loading (5–10 mol%) |
Incorporating the trifluoromethyl (–CF₃) group at the piperidine 4-position profoundly enhances lipophilicity (Δlog P ≈ +1.0) and metabolic stability. Two complementary strategies exist for this modification:
Nucleophilic Trifluoromethylation employs Ruppert–Prakash reagents (TMSCF₃) or CuCF₃ complexes. 4-Piperidinone undergoes nucleophilic addition with TMSCF₃ in DMF/TBAF, yielding the hemiaminal intermediate, which is reduced to 4-trifluoromethylpiperidine using BF₃·Et₂O/Et₃SiH (78% yield over two steps) [9] [10]. This method excels for early-stage –CF₃ installation but exhibits limited stereoselectivity (≤55% ee with chiral auxiliaries).
Electrophilic Trifluoromethylation uses Umemoto (Class III) or Togni (Class IV) reagents. The radical trifluoromethylation of N-Boc-4-piperidone with Umemoto’s reagent (1.5 equiv) and photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) under blue LED irradiation achieves 65% yield with excellent functional group compatibility [8] [10]. Electrophilic methods enable late-stage functionalization but require expensive catalysts and generate stoichiometric oxidant waste.
Table 2: Trifluoromethylation Approaches at Piperidine C4 Position
| Method Type | Reagent | Conditions | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| Nucleophilic | TMSCF₃ | DMF, TBAF, 0°C to rt | 70–85% | Low (racemic) |
| Nucleophilic | CuCF₃ | DMF, 80°C, 12 h | 60–75% | Moderate (≤55% ee) |
| Electrophilic/Radiсal | Umemoto reagent | CH₃CN, Ir photocatalyst, blue LED | 60–75% | None |
| Electrophilic | Togni reagent II | Pd(PPh₃)₄, THF, reflux | 55–70% | Low (≤40% ee) |
Hybridizing 4-trifluoromethylpiperidine with the propanol chain employs three optimized pathways:
Direct N-Alkylation remains the most straightforward method. Treatment of 4-(trifluoromethyl)piperidine with 3-bromopropan-1-ol in acetonitrile, using K₂CO₃ (2.5 equiv) as base at 60°C for 8 hours, achieves 88% yield. Phase-transfer catalysts like tetrabutylammonium iodide (10 mol%) enhance reactivity by mitigating piperidine aggregation [3] [7]. Microwave irradiation (100°C, 30 min) reduces reaction times but promotes thermal degradation of the –CF₃ group above 120°C.
Reductive Amination offers superior atom economy when using 3-aminopropan-1-ol. Condensation of the piperidine with aldehyde derivatives (e.g., 3-hydroxypropanal in situ generated from oxidation) followed by NaBH₄ reduction affords the target compound in 82% yield. This route minimizes over-alkylation but requires careful pH control (pH 7–8) during imine formation [9].
Cyclization Strategies leverage cyclic sulfates or epoxides. Ring-opening of butane-1,4-diol cyclic sulfate with 4-(trifluoromethyl)piperidine under BF₃ catalysis provides 1-(3-hydroxypropyl) derivatives in 75% yield with >99% regioselectivity [7]. Solid-state reactions under ball-milling conditions eliminate solvent use and enhance yields by 12–15% compared to solution-phase methods.
Achieving stereocontrol at C4 of piperidine is critical for drug efficacy. Four catalytic systems enable enantioselective synthesis:
Chiral Auxiliary-Mediated Hydrogenation uses Oppolzer’s sultam or Evans’ oxazolidinone. N-Acyl-4-(trifluoromethyl)pyridinium salts undergo asymmetric hydrogenation with Ir/(R)-DTBM-Segphos catalyst (0.5 mol%) under 50 bar H₂, affording cis-4-CF₃ piperidines with >95% ee and 20:1 dr [4] [8]. The auxiliary must be removed under reductive (LiAlH₄) or hydrolytic (NaOH/EtOH) conditions.
Organocatalytic Enamine Chemistry exploits prolinol derivatives. L-Proline-catalyzed α-amination of 4-trifluoromethylpiperidin-4-one with azodicarboxylates achieves 80% ee at −20°C, though yields remain moderate (≤65%) due to steric hindrance from the –CF₃ group [8].
Transition Metal-Catalyzed C–H Activation enables stereoretentive functionalization. Pd/(S)-t-BuPyOx catalyzes β-C–H arylation of 4-(trifluoromethyl)piperidine derivatives with aryl iodides, preserving enantiopurity (>99% ee retention) when using N-acetyl-protected substrates [2] [8].
Enzymatic Desymmetrization employs lipases (CAL-B) or ketoreductases (KRED-101). Hydrolysis of meso-N-acyloxyalkyl-4-(trifluoromethyl)piperidine derivatives with Pseudomonas fluorescens lipase generates chiral alcohols with 98% ee and 45% yield (theoretical max 50%) [8].
Table 3: Stereoselective Catalytic Systems for 4-Substituted Piperidines
| Catalytic System | Reaction Type | Stereochemical Outcome | Product Utility |
|---|---|---|---|
| Ir/(R)-DTBM-Segphos | Asymmetric Hydrogenation | >95% ee, cis selectivity | Single diastereomer APIs |
| Pd/(S)-t-BuPyOx | β-C–H Arylation | >99% ee retention | Complex piperidine analogs |
| L-Proline/p-NO₂-Benzoic acid | α-Amination | 80% ee | Chiral amino-piperidines |
| Pseudomonas fluorescens Lipase | Enantioselective Hydrolysis | 98% ee | Desymmetrized intermediates |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: